molecular formula C10H9NOS B1600126 2-(4-Methoxyphenyl)-1,3-thiazole CAS No. 27088-84-2

2-(4-Methoxyphenyl)-1,3-thiazole

Katalognummer B1600126
CAS-Nummer: 27088-84-2
Molekulargewicht: 191.25 g/mol
InChI-Schlüssel: LRPLPGGILHNNFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antitumor Activities

Thiazole derivatives, including structures related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been extensively studied for their antiproliferative and antitumor properties. A systematic review of in vitro and in vivo studies highlights the significant anticancer activities of thiazole and oxazole derivatives, suggesting their potential as promising compounds in cancer therapy (Guerrero-Pepinosa et al., 2021).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing potential as therapeutic agents in managing oxidative stress and inflammation-related disorders. This research underlines the importance of benzofused thiazole structures, such as 2-(4-Methoxyphenyl)-1,3-thiazole, in developing new antioxidant and anti-inflammatory agents (Raut et al., 2020).

Broad-Spectrum Biological Activities

Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, making them integral to medicinal chemistry. The diverse biological activities and therapeutic potential of thiazole-based compounds, akin to 2-(4-Methoxyphenyl)-1,3-thiazole, underscore their significance in drug discovery and development (Sharma et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Thiazolidinediones, related to the thiazole structure, have been explored as inhibitors of PTP 1B, showcasing their role in managing insulin resistance and type 2 diabetes mellitus. This highlights the therapeutic applications of thiazole derivatives in addressing metabolic disorders through enzyme inhibition (Verma et al., 2019).

Antimicrobial and Antiviral Efficacies

The antimicrobial and antiviral efficacies of thiazole derivatives, including those structurally related to 2-(4-Methoxyphenyl)-1,3-thiazole, have been documented, showing their potential as antimicrobial and antiviral agents. This aspect of thiazole derivatives is crucial in the development of new therapeutic agents to combat infectious diseases (Mech et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity and any potential hazards associated with its use or disposal.


Zukünftige Richtungen

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.


Please note that this is a general outline and the specific details would depend on the compound . For a comprehensive analysis of a specific compound, I would recommend consulting the scientific literature or a trusted database. If you have any other questions or need further clarification, feel free to ask!


Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLPGGILHNNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461576
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,3-thiazole

CAS RN

27088-84-2
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiazole (3.0 g, 16 mmol) in THF (75 ml) was added n-BuLi (2.5 M in hexane, 11 ml, 27.3 mmol) at −78° C. dropwise, and stirred at −78° C. for 30 min. ZnCl2 (10.7 g, 78.3 mmol) was added at −78° C. in portions. The resulting mixture was stirred at −78° C. for 30 min, and room temperature for 1.5 h. To this solution was added 4-bromoanisole (1.60 g, 8.5 mmol) and terakis(triphenylphosphine)-palladium (0). The reaction mixture was heated to 65° C. for 16 h. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was purified by a column chromatography on silica gel with 25% ethyl acetate in hexane to yield the title product (2 g, 67%); 1H NMR (400 MHz, CDCl3) δ 7.90 (d, J=9.2 Hz, 2H), 7.81 (d, J=3.2 Hz, 1H), 7.25 (d, J=3.2 Hz, 1H), 6.95 (d, J=9.2 Hz, 2H), 3.86 (s, 3H); MS (ESI+) 192 (M+1, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10.7 g
Type
catalyst
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromothiazole (2.0 g, 12.2 mmol), (4-methoxyphenyl)boronic acid (1.9 g, 12.8 mmol), K2CO3 (5.0 g, 36.5 mmol) and (Ph3P)4Pd (0.7 g, 0.61 mmol) in dioxane (40 mL) was refluxed for 16 h. After the solids were filtered off, the filtrate was concentrated in vacuo. The residue was purified by a column chromatography on silica gel to yield the title compound (1.1 g, 50%). 1HNMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.96 (d, J=8.8 Hz, 2H), 7.25 (d, J=3.2 Hz, 1H), 7.81 (d, J=3.2 Hz, 1H), 7.90 (d, J=8.8 Hz, 2H), MS m/z 192 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods III

Procedure details

The title compound was prepared from thiazole (2.0 g, 24 mmol) and 4-bromoanisole (3.0 g, 16 mmol) using the procedure of Example 146, step 1 with 67% yield (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxyphenyl)-1,3-thiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.